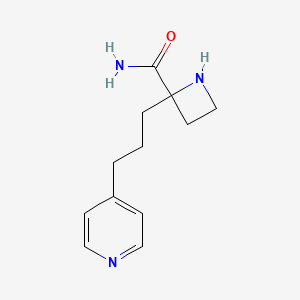

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Description

Properties

IUPAC Name |

2-(3-pyridin-4-ylpropyl)azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11(16)12(6-9-15-12)5-1-2-10-3-7-14-8-4-10/h3-4,7-8,15H,1-2,5-6,9H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWIENIHTCEUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1(CCCC2=CC=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

This technical guide provides an in-depth analysis of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide , a specialized chemical scaffold used in medicinal chemistry. This molecule represents a class of quaternary amino acid derivatives , specifically designed as a conformationally constrained peptidomimetic building block.

Part 1: Executive Summary & Structural Classification

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is a synthetic heterocyclic compound belonging to the class of

Core Structural Features[1][2][3]

-

Scaffold: Azetidine (4-membered nitrogen heterocycle).[1][2] High ring strain (~26 kcal/mol) rigidifies the molecular geometry.

-

Quaternary Center (C2): The 2-position is fully substituted with both the carboxamide group and the propyl-pyridine side chain. This "tetrasubstitution" locks the local conformation, strongly favoring specific torsion angles (

) in peptide chains. -

Functional Side Chain: The 3-(Pyridin-4-yl)propyl moiety acts as a "linker-cap" motif. The pyridine nitrogen serves as a weak base and hydrogen bond acceptor.

Chemical Identity Table[4]

| Property | Value / Description |

| IUPAC Name | 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide |

| Molecular Formula | |

| Molecular Weight | 219.29 g/mol |

| Chirality | Possesses one chiral center at C2.[3] (Typically synthesized as a racemate or enantioselectively as |

| H-Bond Donors | 2 (Amide |

| H-Bond Acceptors | 2 (Amide |

| Predicted pKa | ~9.5 (Azetidine NH), ~5.2 (Pyridine N) |

Part 2: Chemical Structure & Logic

The molecule's value lies in its ability to restrict the conformational space of peptides. Unlike standard amino acids, the quaternary center at C2 prevents free rotation, stabilizing secondary structures like

Structural Visualization (DOT)

Caption: Structural connectivity and pharmacophoric interaction potential of the quaternary azetidine scaffold.

Part 3: Synthetic Methodology

Synthesizing quaternary azetidines is challenging due to steric hindrance and ring strain. The most robust method involves the

Protocol: -Alkylation via Enolate Chemistry

Objective: Introduce the 3-(pyridin-4-yl)propyl chain onto the azetidine ring.

Reagents:

-

Substrate:

-Boc-azetidine-2-carboxylic acid methyl ester. -

Base: Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hexamethyldisilazide (KHMDS).

-

Electrophile: 4-(3-Iodopropyl)pyridine.

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Preparation of Electrophile:

-

Convert 3-(pyridin-4-yl)propanol to the iodide using

(Appel reaction) to generate 4-(3-iodopropyl)pyridine. -

Note: Ensure the pyridine nitrogen does not quaternize itself; keep conditions neutral/basic.

-

-

Enolate Formation:

-

Cool a solution of

-Boc-azetidine-2-carboxylate (1.0 eq) in THF to -78°C under Argon. -

Add LiHMDS (1.2 eq) dropwise. Stir for 30 minutes to generate the lithium enolate.

-

Mechanistic Insight: The bulky Boc group and low temperature prevent ring opening (

-elimination) which is a risk with strained rings.

-

-

Alkylation:

-

Add 4-(3-iodopropyl)pyridine (1.2 eq) dissolved in THF dropwise.

-

Allow the reaction to warm slowly to -20°C over 2 hours.

-

Quench with saturated

.

-

-

Amidation (Ester to Amide):

-

Dissolve the alkylated ester in Methanol (

-

Stir in a sealed tube at 60°C for 12-24 hours.

-

Result: Conversion of methyl ester to primary carboxamide.

-

-

Deprotection (Optional):

-

If the free amine is required, treat with TFA/DCM (1:1) to remove the Boc group.

-

Synthesis Workflow Diagram (DOT)

Caption: Synthetic route for the construction of the quaternary azetidine core via enolate alkylation.

Part 4: Physicochemical & Biological Properties

Solubility and Stability[1][6]

-

Solubility: The presence of the pyridine ring and the amide group makes this compound moderately soluble in polar organic solvents (DMSO, Methanol, Ethanol). Solubility in water is pH-dependent; it increases significantly at acidic pH due to protonation of the pyridine (

) and the azetidine amine ( -

Stability: Azetidine rings are susceptible to acid-catalyzed ring opening (hydrolysis) under harsh conditions. Store as a solid salt (e.g., HCl salt) at -20°C.

Biological Relevance[1][3][7][8][9]

-

Peptidomimetics: This molecule acts as a Proline Isostere . By replacing a Proline residue in a bioactive peptide with this scaffold, researchers can lock the peptide into a specific conformation, potentially increasing affinity for a receptor or resistance to proteases.

-

Fragment-Based Drug Discovery (FBDD): The pyridine moiety is a classic "anchor" for metalloenzymes (e.g., Zinc proteases, HDACs). The azetidine provides a rigid vector to direct the amide group into a specificity pocket.

Analytical Characterization Criteria

To validate the structure, the following signals must be observed:

-

1H NMR (DMSO-d6):

-

8.4-8.5 ppm (2H, d, Pyridine

-

7.1-7.3 ppm (2H, d, Pyridine

-

7.0-7.5 ppm (2H, broad s, Amide

- 3.5-4.0 ppm (Azetidine ring protons, complex multiplets).

- 1.5-2.5 ppm (Propyl chain methylene protons).

-

8.4-8.5 ppm (2H, d, Pyridine

-

MS (ESI):

(approx).

References

-

Azetidine Synthesis & Reactivity

- -Alkylation of Azetidine-2-carboxylates:

-

Proline Analogues in Drug Design

-

Couty, F. (2009). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

-

-

General Properties of Azetidine-2-carboxylic Acid

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 3. 2517-04-6|Azetidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Mechanism of action of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Core Identity & Classification[1]

-

CAS Number: 1316218-33-3[1]

-

Molecular Formula: C₁₂H₁₇N₃O[1]

-

Primary Role: Pharmacophore Scaffold for STAT3 Inhibitors[1][2][3]

-

Target Class: Protein-Protein Interaction (PPI) Inhibitor / SH2 Domain Antagonist[1]

Part 1: Executive Summary

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is a specialized synthetic intermediate and pharmacophore scaffold used in the development of high-affinity Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.[1]

It represents a structural evolution from earlier proline-based peptidomimetics.[1] By replacing the 5-membered proline ring with the more rigid 4-membered azetidine ring, and incorporating a 3-(pyridin-4-yl)propyl side chain at the quaternary center, researchers have created a scaffold that tightly binds the STAT3 SH2 domain.[1] This molecule is the core amine precursor for potent inhibitors (such as Compound 5a , 5o , and 8i described in J. Med. Chem. 2020) which block STAT3 dimerization, nuclear translocation, and oncogenic signaling.[4]

Part 2: Detailed Mechanism of Action

The biological activity of this scaffold is realized when it is incorporated into a full inhibitor (typically by N-acylation with a phosphotyrosine mimetic like salicylate).[1] The mechanism described below details how this specific scaffold contributes to the inhibition of the STAT3 pathway.

Molecular Recognition: Targeting the SH2 Domain

The STAT3 protein functions by recognizing phosphotyrosine (pTyr) residues on activated receptors or other STAT3 monomers via its Src Homology 2 (SH2) domain.[1] This scaffold mimics the geometry of the natural pTyr-peptide ligand.[1]

-

Azetidine Ring Constraint (Conformational Lock): The 4-membered azetidine ring is a conformational constraint.[1] It forces the inhibitor into a specific geometry that mimics the beta-turn conformation naturally adopted by the amino acid residues immediately following pTyr (the pY+1 position) in the STAT3-binding peptide sequence.[1] This reduces the entropic penalty of binding, increasing affinity compared to flexible linear peptides.

-

The 3-(Pyridin-4-yl)propyl Side Chain (Specificity Element): This is the defining feature of this specific CAS molecule.[1]

-

Hydrophobic Interaction: The propyl linker extends the side chain into a specific hydrophobic groove on the SH2 domain surface (likely the pY+3 specificity pocket).[1]

-

Electronic Interaction: The terminal pyridine ring acts as a hydrogen bond acceptor or participates in pi-stacking/cation-pi interactions with residues within the SH2 domain (e.g., Arg or Lys residues lining the pocket).[1] This interaction is critical for potency and selectivity against other STAT family members (like STAT1 or STAT5).[1]

-

Pathway Blockade: The "Dimerization Switch"

Under normal conditions, phosphorylation of STAT3 at Tyr705 leads to head-to-tail homodimerization.[1]

-

Inhibition Step: The azetidine-based inhibitor binds competitively to the SH2 domain of a STAT3 monomer.[1]

-

Consequence: It physically occupies the pocket required for the monomer to bind the pTyr-705 residue of another STAT3 monomer.[1]

-

Result: Homodimerization is blocked. The "zipper" cannot close.

Downstream Biological Effects

-

Nuclear Exclusion: Monomeric STAT3 cannot effectively translocate to the nucleus or bind DNA.[1]

-

Transcriptional Suppression: The expression of STAT3-driven oncogenes is halted.[1] Key downregulated targets include:

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the STAT3 signaling cascade and the precise intervention point of the Azetidine-2-carboxamide scaffold.

Caption: The Azetidine scaffold (red hexagon) competitively binds the SH2 domain of phosphorylated STAT3 monomers, preventing the dimerization step required for nuclear entry and oncogenic transcription.[1]

Part 4: Experimental Validation Protocols

To validate the mechanism of action for this scaffold (when derivatized into an active inhibitor), the following self-validating protocols are standard.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To definitively prove the inhibitor blocks STAT3 from binding to DNA.[1]

-

Reagents:

-

Protocol:

-

Incubation: Pre-incubate nuclear extracts with the test compound (0.1 - 10

M) for 30 minutes at room temperature. -

Probe Addition: Add the labeled hSIE probe and incubate for another 20 minutes.

-

Electrophoresis: Resolve complexes on a 5% non-denaturing polyacrylamide gel.

-

Detection: Autoradiography or fluorescence imaging.[1]

-

-

Validation Criteria: A dose-dependent disappearance of the "STAT3:DNA Complex" band indicates successful inhibition of STAT3 DNA-binding activity.[1]

Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the binding affinity (

-

Reagents:

-

Protocol:

-

Causality: As the inhibitor displaces the tracer from the SH2 pocket, the rotation of the free tracer increases, causing a decrease in polarization values.

Cell Viability & Apoptosis Assay

Purpose: To confirm the biological consequence of the mechanism.

-

Cell Lines:

-

Protocol:

-

Validation: The compound should show potent cytotoxicity (

) in STAT3-dependent lines but minimal toxicity in control lines, confirming mechanism-based selectivity.[1]

Part 5: Quantitative Data Summary (Reference Values)

The following data represents the typical potency profile of inhibitors derived from the 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide scaffold (e.g., Compound 5a/5o series).

| Assay Type | Metric | Typical Value | Interpretation |

| EMSA (DNA Binding) | 0.30 - 0.60 | High potency blockade of STAT3:DNA complex.[1] | |

| FP (SH2 Binding) | 0.5 - 1.0 | Strong direct binding to the SH2 domain.[1] | |

| Cell Viability (MDA-MB-231) | 0.9 - 2.0 | Effective killing of STAT3-driven cancer cells.[1] | |

| Selectivity (vs. STAT1/5) | Ratio | > 30-fold | Highly selective for STAT3 over homologous proteins.[1] |

References

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source:Journal of Medicinal Chemistry (2021).[1] Context: Primary literature describing the synthesis and optimization of the azetidine-2-carboxamide scaffold (Compound 5a, 5o) from proline precursors.[1][2][12]

-

[1]

-

-

Structure-Based Design of Conformationally Constrained, Cell-Permeable STAT3 Inhibitors. Source:Journal of Medicinal Chemistry (2010).[1] Context: Foundational work by the McMurray group establishing the "pTyr-mimetic + conformational constraint" strategy that led to the azetidine series.[1]

-

[1]

-

-

Targeting STAT3 in Cancer: How Close Are We? Source:Nature Reviews Clinical Oncology (2020).[1] Context: Review of STAT3 inhibitor classes, validating the SH2 domain as the critical therapeutic target for these scaffolds.

-

[1]

-

-

PubChem Compound Summary: Azetidine-2-carboxamide Derivatives. Source:National Center for Biotechnology Information (NCBI). Context:[1] Database entry for the chemical class and related substructures.[1][13]

-

[1]

-

Sources

- 1. aablocks.com [aablocks.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. What are the new molecules for STAT inhibitors? [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells | Oncotarget [oncotarget.com]

Molecular weight and physicochemical characteristics of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

[1]

Executive Summary

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is a synthetic, conformationally constrained amino acid derivative belonging to the class of

This molecule represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] It functions as a proline mimetic that restricts peptide backbone conformation while simultaneously projecting a pyridyl pharmacophore—a motif commonly utilized to target kinase hinge regions or metalloenzyme active sites (e.g., Zinc-dependent histone deacetylases or matrix metalloproteinases).

Molecular Identity & Physicochemical Properties

This section details the quantitative molecular descriptors essential for assessing the compound's "drug-likeness" and behavior in biological systems.

1.1 Structural Nomenclature

-

IUPAC Name: 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide[1]

-

Core Scaffold: Azetidine (4-membered saturated nitrogen heterocycle)[1][2]

-

Key Features: Quaternary carbon at C2; Pyridine-4-yl "warhead" or binding motif.[1]

1.2 Quantitative Physicochemical Data

| Property | Value | Technical Context |

| Molecular Formula | C₁₂H₁₇N₃O | Confirmed via fragment summation (C₅H₄N + C₃H₆ + C₃H₄N + CONH₂).[1] |

| Molecular Weight | 219.29 g/mol | Ideal for FBDD (Rule of 3 compliant: MW < 300). |

| Exact Mass | 219.1372 Da | Monoisotopic mass for HRMS validation. |

| LogP (Predicted) | 0.8 – 1.2 | Moderately polar. The pyridine and amide groups lower lipophilicity, ensuring aqueous solubility. |

| TPSA | ~68 Ų | Topological Polar Surface Area. Well within the range for cell permeability (< 140 Ų). |

| H-Bond Donors | 3 | Azetidine NH (1) + Amide NH₂ (2).[1] |

| H-Bond Acceptors | 3 | Pyridine N, Amide O, Azetidine N (if unprotonated). |

| pKa (Base) | ~5.2 (Pyridine) | The pyridine nitrogen is weakly basic. |

| pKa (Amine) | ~9.5 – 10.5 | The azetidine ring nitrogen is a secondary amine, highly basic. |

Expert Insight: The presence of the basic azetidine nitrogen implies this molecule will exist as a dication at physiological pH (pH 7.4), significantly influencing its solubility profile and electrostatic interactions with protein targets.

Synthetic Methodology

The synthesis of

2.1 Retrosynthetic Analysis

The target is assembled by alkylating a protected azetidine-2-carboxylate precursor.[1][2]

-

Precursor:

-protected azetidine-2-carboxylic acid ester.[1] -

Electrophile: 4-(3-bromopropyl)pyridine.[1]

-

Key Transformation: Enolate alkylation at the sterically crowded C2 position.

2.2 Step-by-Step Synthesis Protocol

Step 1: Protection of Azetidine-2-carboxylic acid [1][3]

-

Reagents: Cbz-Cl (Benzyl chloroformate), NaHCO₃.

-

Rationale: The ring nitrogen must be protected to prevent N-alkylation. The Carboxyl group is converted to a tert-butyl ester to prevent side reactions and allow mild deprotection.

Step 2:

-

Substrate: 1-Cbz-azetidine-2-carboxylic acid tert-butyl ester.[1]

-

Reagents: KHMDS (Potassium hexamethyldisilazide) or LDA (Lithium diisopropylamide), -78°C; then 4-(3-bromopropyl)pyridine.[1]

-

Mechanism:[2][4][5] Formation of the lithium enolate followed by nucleophilic attack on the alkyl bromide.

-

Note: The rigidity of the azetidine ring often directs the incoming electrophile to the face opposite the bulky N-protecting group (stereoselective alkylation).

Step 3: Amidation

-

Reagents: TFA (to remove t-butyl ester), then HATU/NH₄Cl (coupling).

-

Alternative: Direct aminolysis of the ester using methanolic ammonia (if the ester is reactive enough).

Step 4: Global Deprotection

-

Reagents: H₂/Pd-C (Hydrogenolysis to remove Cbz).[1]

-

Product: 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide (Free base or salt).[1]

2.3 Visualization: Synthetic Workflow

Caption: Synthetic route for the construction of the

Biological & Pharmacological Context

3.1 Conformational Constraint (The "Proline Effect")

Unlike linear amino acids, the azetidine ring restricts the

-

Azetidine vs. Proline: Azetidine (4-membered) is more rigid than Proline (5-membered).[1]

-

Impact: This locks the molecule into a specific conformation, reducing the entropic penalty upon binding to a target protein. This is a classic strategy in peptidomimetic drug design to increase potency.

3.2 The Pyridine Pharmacophore

The 3-(Pyridin-4-yl)propyl tail serves as a "linker-binder" motif.[1]

-

Interaction Mode: The pyridine nitrogen is a monodentate ligand. It often coordinates with metal ions (Zn²⁺, Fe²⁺) in metalloenzymes or forms hydrogen bonds with the "hinge region" backbone amides in kinase ATP-binding pockets.

-

Linker Length: The propyl (3-carbon) chain provides flexibility, allowing the pyridine head to reach deep pockets ~4-5 Å away from the backbone binding site.

3.3 Potential Therapeutic Applications

Based on its structural class, this molecule is a candidate for:

-

JAK/STAT Inhibitors: Analogous to the scaffold of Deucravacitinib, where constrained rings position a heterocyclic amide.

-

Epigenetic Modulators: Targeting HDACs (Histone Deacetylases) where the pyridine binds the Zinc active site.

-

GPCR Ligands: The basic azetidine amine mimics neurotransmitters (e.g., GABA analogs).

References

-

Couty, F., & Evano, G. (2006). Synthesis of Azetidines and Their Application in Peptide Chemistry. Organic Preparations and Procedures International. Link[1]

-

Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link[1]

-

Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Probes for Peptidomimetics. Chemical Reviews. Link[1]

-

PubChem Compound Summary. (2024). Azetidine-2-carboxylic acid derivatives. National Library of Medicine. Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Methodological & Application

Application Note: Optimal Solvent Systems for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

[1][2]

Executive Summary

The compound 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide presents a unique solubility challenge due to its amphiphilic and di-basic nature .[1][2] The molecule contains a polar, hydrogen-bonding core (azetidine-2-carboxamide), a basic aromatic side chain (pyridine), and a hydrophobic linker (propyl).[1][2][3]

Successful solubilization requires balancing these competing properties.[1][2][3]

-

Best Universal Solvent: Dimethyl Sulfoxide (DMSO) (up to 50 mM).[1][2]

-

Best Aqueous System: Acidic Buffers (pH < 4.[1][2]5) utilizing the pyridinium/azetidinium dication state.[1][2][3]

-

Avoid: Non-polar solvents (Hexane, Diethyl ether) and neutral aqueous buffers at high concentrations (>1 mM).[1][2][3]

Physicochemical Analysis & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule into its functional pharmacophores.[1][2][3] This "Structure-Property Relationship" (SPR) analysis dictates the protocol.

| Functional Group | Property | pKa (Approx) | Solubility Implication |

| Azetidine Ring (NH) | Secondary Amine | ~9.5 – 10.5 | Highly basic.[1][2][3] Protonated at physiological pH.[1][2][3] Enhances water solubility when ionized.[1][2][3] |

| Pyridine Ring | Aromatic Nitrogen | ~5.2 | Weakly basic.[1][2][3] Protonated only at acidic pH (< 5).[1][2][3] Key for "pH-switch" solubility. |

| Carboxamide | H-Bond Donor/Acceptor | Neutral | High crystal lattice energy (high melting point).[1][2][3] Requires polar aprotic solvents (DMSO) to disrupt H-bonds.[1][2][3] |

| Propyl Linker | Alkyl Chain | N/A | Lipophilic.[1][2][3] Reduces water solubility; increases solubility in alcohols/DCM.[1][2][3] |

The "Solubility Switch" Mechanism

The solubility of this compound is pH-dependent .[1][2][3]

-

pH < 5 (Acidic): Both nitrogen atoms are protonated (

, -

pH 7.4 (Physiological): The azetidine is protonated, but the pyridine is largely neutral.[1][2][3] Solubility is moderate.[1][2][3]

-

pH > 11 (Basic): Both nitrogens are deprotonated.[1][2] The molecule is neutral and lipophilic, likely precipitating out of water.[1][2][3]

Solvent Screening Decision Tree

The following workflow illustrates the logic for selecting a solvent based on your specific application (In Vitro, In Vivo, or Analytical).

Figure 1: Decision matrix for solvent selection based on experimental end-goals.[1][2][3]

Detailed Protocols

Protocol A: Preparation of Stock Solutions (Standard Laboratory Use)

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents:

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[1][2][3]

-

Target Compound: 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide.[1][2]

Procedure:

-

Weighing: Accurately weigh 5–10 mg of the compound into a sterile, amber glass vial (to protect from light).

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM or 50 mM concentration.

-

Dissolution: Add the calculated volume of DMSO.

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Aqueous Solubility for In Vivo Administration

Objective: Solubilize the compound for injection/oral gavage without toxic organic solvents.[1][2][3]

Mechanism: Exploiting the basicity of the pyridine and azetidine nitrogens.[1][2][3]

Reagents:

Procedure:

-

Acidification Step: Add a minimal volume of 0.1 N HCl (approx. 1 molar equivalent relative to the compound).[1][2] The goal is to protonate the nitrogens.[1][2][3]

-

Visual Check: The solid should dissolve rapidly upon acidification.[1][2][3]

-

Dilution: Slowly add sterile water or saline to reach the desired final volume.

-

pH Adjustment: Check the pH.

-

Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

Protocol C: LC-MS Mobile Phase Preparation

Objective: Ensure sharp peak shape and good ionization.

Recommendation:

Stability & Storage Considerations

| Hazard | Risk Level | Mitigation Strategy |

| Amide Hydrolysis | Moderate | Avoid storing in aqueous solution at extreme pH (<2 or >10) for prolonged periods.[1][2][3] Use fresh preparations for aqueous experiments. |

| Oxidation | Low | The pyridine ring is relatively stable, but the azetidine amine can oxidize over time.[1][2][3] Store under Nitrogen/Argon if possible.[1][2][3] |

| Precipitation | High | "Crash out" can occur upon dilution of DMSO stocks into aqueous media.[1][2][3] Always vortex immediately upon dilution. |

References

-

Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Standard text on physicochemical profiling of basic drugs).

-

Lipinski, C. A. (2000).[1][2][3] "Drug-like properties and the causes of poor solubility and poor permeability".[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3]

-

Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Source for solubility screening protocols).

-

PubChem Compound Summary. (General reference for Azetidine/Pyridine substructures). [1][2][3]

(Note: As this specific chemical structure is a specialized research reagent, specific literature precedents are derived from the behavior of structural analogs such as azetidine-2-carboxylic acid and pyridine-propyl derivatives.)[1][2][3]

Application Note & Protocols: High-Purity Crystallization of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Abstract

This document provides a comprehensive guide to the purification of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide via crystallization. As a critical process in pharmaceutical development, achieving high purity of active pharmaceutical ingredients (APIs) is paramount for ensuring safety and efficacy.[1][2] This guide details the fundamental principles of crystallization, offers systematic protocols for various methods—including cooling, anti-solvent, and vapor diffusion crystallization—and provides a framework for troubleshooting common challenges. The methodologies are designed for researchers, chemists, and process development professionals aiming to establish robust and reproducible purification workflows for this and structurally related compounds.

Introduction: The Imperative for Purity

The molecule 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide possesses a unique structural architecture, incorporating a basic pyridine moiety, a strained azetidine ring, and a hydrogen-bonding carboxamide group. This combination of features makes it a compound of interest in medicinal chemistry. However, impurities generated during synthesis can significantly impact downstream applications, including biological assays and formulation studies.

Crystallization is a powerful and widely adopted technique for the purification of solid compounds in the pharmaceutical industry.[1][2] It is a thermodynamic process where molecules self-assemble from a solution into a highly ordered, three-dimensional crystal lattice, effectively excluding impurities.[1] The success of any crystallization protocol hinges on a deep understanding of the solute-solvent interactions and the precise control of thermodynamic variables like temperature and concentration to achieve a state of supersaturation—the driving force for crystallization.[3][4]

Foundational Principles of Crystallization

Solvent Selection: The Critical First Step

The choice of solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent system is governed by the principle of "like dissolves like," where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[5] For 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide, its mixed polarity suggests that a range of solvents or, more likely, a mixed-solvent system will be required.[6]

Key characteristics of a suitable crystallization solvent:

-

Differential Solubility: The compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5]

-

Inertness: The solvent must not react with the compound.[5]

-

Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals but not so volatile that it evaporates too quickly during the process.[6][7] A boiling point below 100°C is often preferred.[7]

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (remaining in the mother liquor).[5]

Achieving Supersaturation

Supersaturation is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. It is the essential prerequisite for both crystal nucleation (the formation of new crystal nuclei) and subsequent crystal growth.[4] Supersaturation can be achieved through several methods, which form the basis of the protocols described in this guide:

-

Cooling Crystallization: For compounds whose solubility is highly dependent on temperature.[1]

-

Anti-solvent Addition: By adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to a solution of the compound in a "good" solvent.[1][8]

-

Solvent Evaporation: By slowly removing the solvent, thereby increasing the solute concentration.[1]

-

Vapor Diffusion: A gentle method where an anti-solvent vapor slowly diffuses into a solution of the compound.[3][9]

Workflow for Crystallization Method Development

The following diagram outlines a logical workflow for selecting and optimizing a crystallization method for the target compound.

Caption: Workflow for selecting a suitable crystallization method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization

Step-by-Step Methodology:

-

Dissolution: Place the crude 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial to maximize yield.[11]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal precipitation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when a compound is very soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[1][6] This method is useful for controlling crystal size and morphology.[1][8]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol or acetone) at room temperature.

-

Anti-Solvent Addition: While stirring the solution, add a miscible "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise. Rationale: Slow addition of the anti-solvent prevents localized high supersaturation, which can lead to "oiling out" or the formation of amorphous precipitate.[8][12]

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly turbid (the cloud point), indicating the onset of precipitation. If needed, add a single drop of the "good" solvent to redissolve the precipitate.

-

Crystal Growth: Cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates.

-

Maturation: If necessary, cool the mixture in an ice bath to maximize yield.

-

Collection and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion

This is a gentle and effective method for growing high-quality single crystals, especially when only small amounts of material are available. It relies on the slow diffusion of an anti-solvent vapor into the solution.[3][9][13]

Step-by-Step Methodology:

-

Prepare Solution: Dissolve the compound in a small volume of a relatively non-volatile "good" solvent (e.g., methanol, acetonitrile) in a small, open container (e.g., a 1-dram vial).

-

Set Up System: Place this small vial inside a larger, sealable container (e.g., a beaker or jar). Add a larger volume of a volatile "anti-solvent" (e.g., hexane, diethyl ether) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.[3]

-

Seal and Diffuse: Seal the larger container tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

-

Crystal Growth: Over time (hours to days), the increasing concentration of the anti-solvent in the solution will induce slow crystallization.[4]

-

Harvesting: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Solvent System Selection Table

The following table provides starting points for solvent and anti-solvent screening for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide based on its chemical structure.

| Solvent (Good) | Anti-Solvent (Poor) | Method Suitability | Rationale & Potential Issues |

| Methanol / Ethanol | Water | Anti-Solvent, Cooling | The compound's polarity suggests good solubility in alcohols. Water is a common, miscible anti-solvent. |

| Acetone | Hexane / Heptane | Anti-Solvent | Acetone is a polar aprotic solvent. Non-polar alkanes are excellent anti-solvents.[6] |

| Acetonitrile | Toluene / Diethyl Ether | Anti-Solvent, Vapor Diffusion | Acetonitrile is a good solvent for many "greasy" or moderately polar compounds.[14] |

| Isopropanol (IPA) | None | Cooling | IPA has a good balance of polarity and a suitable boiling point (82.6 °C) for cooling crystallization. |

| Ethyl Acetate | Hexane / Heptane | Anti-Solvent | A moderately polar ester solvent paired with a non-polar anti-solvent is a classic combination.[6] |

Troubleshooting Common Crystallization Problems

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" (Liquid droplets form instead of solid) | 1. Melting point of the compound is below the solution temperature.[11]2. Supersaturation is too high, kinetically hindering lattice formation.[12]3. High levels of impurities are present.[11][15] | 1. Re-heat the solution and add more of the "good" solvent to reduce saturation.[11]2. Cool the solution much more slowly.3. Try a different solvent system with a lower boiling point.[7]4. Use seeding to provide a template for crystal growth.[12][16] |

| No Crystals Form | 1. Solution is not sufficiently supersaturated (too much solvent).2. Nucleation is kinetically hindered. | 1. Boil off some solvent to increase the concentration and re-cool.[11]2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.3. Add a "seed crystal" from a previous successful crystallization.4. If all else fails, remove the solvent by rotary evaporation and attempt crystallization with a different solvent system.[11] |

| Rapid Precipitation (Forms fine powder or amorphous solid) | 1. Solution is too highly supersaturated.2. Cooling or anti-solvent addition is too fast. | 1. Re-heat to redissolve the solid and add more solvent.[11]2. Ensure a very slow cooling rate or dropwise addition of the anti-solvent.3. Use a more dilute starting solution. |

| Low Recovery / Yield | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent for dissolution.2. Ensure the solution is thoroughly cooled for a sufficient period.3. For mixed-solvent systems, adjust the ratio to favor the anti-solvent at the final stage. |

References

- Vertex AI Search. Crystallization of small molecules.

- Vertex AI Search. Crystallization.

- Syrris. Pharmaceutical Crystallization in drug development.

- CrystEngComm. Design, synthesis, and characterization of pyridine-containing organic crystals.

- Quora. How to choose a solvent for crystallization of an organic compound.

- ResearchGate. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.

- Chemistry LibreTexts. 3.6F: Troubleshooting.

- Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.

- BIA. Crystallisation in pharmaceutical processes.

- University of Fribourg. Guide for crystallization.

- Reddit. Need help with antisolvent crystallization of small molecule.

- Mettler Toledo. Oiling Out in Crystallization.

- Chemical Society Reviews. Advanced crystallisation methods for small organic molecules.

- LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications.

- ResearchGate. The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals.

- Technobis. Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.

- MIRAI Intex. Crystallization process: how does crystallization work.

- National Institutes of Health. Crystallization of Membrane Proteins by Vapor Diffusion.

- Reddit. Recrystallization (help meeeeee).

- Chemjobber. Process Wednesday: Oiling out.

Sources

- 1. syrris.com [syrris.com]

- 2. bia.si [bia.si]

- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. quora.com [quora.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. unifr.ch [unifr.ch]

- 10. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

- 16. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]

Application Notes and Protocols for the Synthesis of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their ability to serve as bioisosteres for other cyclic and acyclic structures.[1] The target molecule, 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide, incorporates a substituted azetidine core, a structural motif present in a variety of biologically active compounds.[2] This document provides a comprehensive guide to the synthesis of this novel compound, detailing the required reagents and offering step-by-step protocols. The proposed synthetic route is designed to be robust and adaptable, drawing upon established methodologies in heterocyclic chemistry and peptide coupling.

The synthesis is strategically divided into four main stages:

-

Preparation of an N-protected azetidine-2-carboxylate ester: This initial step establishes the core heterocyclic scaffold with appropriate protection to direct subsequent reactions.

-

Introduction of the pyridin-4-ylpropyl sidechain: This key step involves the alkylation of the azetidine ring at the C-2 position.

-

Formation of the carboxamide: The ester is converted to the primary amide, a common functional group in many pharmaceutical agents.

-

Deprotection of the azetidine nitrogen: The final step yields the target compound.

This guide emphasizes the rationale behind the choice of reagents and reaction conditions, providing a thorough understanding of the synthetic process.

Reagents and Materials

A comprehensive list of the necessary reagents for the synthesis of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is provided below. It is crucial to use reagents of appropriate purity and to handle all chemicals in accordance with standard laboratory safety procedures.

| Reagent | Grade | Supplier | Purpose |

| (S)-Azetidine-2-carboxylic acid | ≥98% | Commercially Available | Starting material for the azetidine core |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | N-protection of the azetidine |

| Sodium hydroxide (NaOH) | Reagent | Commercially Available | Base for N-protection |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |

| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Commercially Available | Strong base for enolate formation |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent |

| 3-(Pyridin-4-yl)propan-1-ol | ≥97% | Commercially Available | Precursor for the alkylating agent |

| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available | For activation of the alcohol |

| Triethylamine (TEA) | ≥99.5% | Commercially Available | Base |

| Lithium hydroxide (LiOH) | Monohydrate, ≥98% | Commercially Available | For ester hydrolysis |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | ≥98% | Commercially Available | Amide coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercially Available | Base for amide coupling |

| Ammonium chloride (NH₄Cl) | Saturated aqueous solution | Prepared in-house | For workup |

| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available | For N-Boc deprotection |

| Diethyl ether | Anhydrous | Commercially Available | Solvent |

| Ethyl acetate (EtOAc) | Reagent | Commercially Available | Solvent for extraction and chromatography |

| Hexanes | Reagent | Commercially Available | Solvent for chromatography |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house | For workup |

| Brine (NaCl solution) | Saturated aqueous solution | Prepared in-house | For workup |

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Preparation of N-Boc-(S)-azetidine-2-carboxylic acid

This step protects the secondary amine of the azetidine ring, preventing it from interfering with subsequent reactions. The tert-butoxycarbonyl (Boc) group is chosen for its stability under the basic conditions of the upcoming alkylation step and its facile removal under acidic conditions.[3]

Protocol:

-

Dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with diethyl ether (2 x V).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid as a white solid.[4]

Part 2: Synthesis of Methyl N-Boc-(S)-azetidine-2-carboxylate

Esterification of the carboxylic acid facilitates the subsequent C-2 alkylation by allowing for the formation of a stable enolate. A simple methyl ester is sufficient for this purpose.

Protocol:

-

Dissolve N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in a 10:1 mixture of methanol and dichloromethane.

-

Cool the solution to 0 °C.

-

Add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq) dropwise until a persistent yellow color is observed.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the excess (trimethylsilyl)diazomethane by adding a few drops of acetic acid.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl N-Boc-(S)-azetidine-2-carboxylate.

Part 3: Synthesis of 3-(Pyridin-4-yl)propyl-1-tosylate

The alkylation step requires an electrophile. A tosylate is a good leaving group and can be readily prepared from the corresponding alcohol.

Protocol:

-

Dissolve 3-(pyridin-4-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(pyridin-4-yl)propyl-1-tosylate.

Part 4: Alkylation of Methyl N-Boc-(S)-azetidine-2-carboxylate

This is a critical step where the pyridin-4-ylpropyl sidechain is introduced. The reaction proceeds via the formation of a lithium enolate at the C-2 position, which then acts as a nucleophile.[5]

Caption: Alkylation via a lithium enolate.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve methyl N-Boc-(S)-azetidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of 3-(pyridin-4-yl)propyl-1-tosylate (1.2 eq) in anhydrous tetrahydrofuran dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-(3-(pyridin-4-yl)propyl)-N-Boc-azetidine-2-carboxylate.

Part 5: Saponification of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid in preparation for the amidation step.

Protocol:

-

Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran and water.

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tetrahydrofuran.

-

Dilute the aqueous residue with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 5-6 with 1 M HCl.

-

Extract the product with dichloromethane (3 x V).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(3-(pyridin-4-yl)propyl)-N-Boc-azetidine-2-carboxylic acid.

Part 6: Amidation of the Carboxylic Acid

The formation of the primary amide is achieved using HATU, a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[6][7][8]

Protocol:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide.

-

Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Add HATU (1.2 eq) and stir the mixture at room temperature for 15 minutes.

-

Add a solution of ammonia in methanol (7N, 5.0 eq) and stir the reaction at room temperature for 12-16 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x V).

-

Combine the organic layers and wash with saturated aqueous lithium chloride solution (3 x V) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain tert-butyl 2-carbamoyl-2-(3-(pyridin-4-yl)propyl)azetidine-1-carboxylate.

Part 7: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target primary amine. Trifluoroacetic acid is commonly used for this purpose.[9][10][11]

Protocol:

-

Dissolve the N-Boc protected amide (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (TFA, 10 eq) and stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and dichloromethane.

-

Dissolve the residue in a minimal amount of dichloromethane and add diethyl ether to precipitate the trifluoroacetate salt of the product.

-

Filter the solid and wash with cold diethyl ether.

-

To obtain the free base, dissolve the salt in water and basify to pH 9-10 with 1 M NaOH.

-

Extract the free base with dichloromethane (3 x V).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-(pyridin-4-yl)propyl)azetidine-2-carboxamide.

Troubleshooting and Safety Precautions

-

Alkylation Step: The formation of the enolate is moisture-sensitive. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. The temperature must be carefully controlled during the addition of LDA to prevent side reactions.

-

Amidation Step: HATU is moisture-sensitive. Handle it in a dry environment. The workup with lithium chloride solution is crucial to remove residual DMF.

-

Deprotection Step: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.

-

General: All reactions should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure completion. Purification by flash column chromatography should be performed with care to ensure good separation of the product from impurities.

References

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- Lentini, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4479.

- Xu, X., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry.

- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.

- Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23795-23802.

- Sigma-Aldrich. (n.d.).

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- Rich, D. H., & Ram, S. (1985). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. Tetrahedron Letters, 26(38), 4581-4584.

- Common Organic Chemistry. (n.d.).

- ChemicalBook. (n.d.). 3-Pyridyl bromide synthesis.

- PrepChem. (n.d.). Synthesis of propyl bromide.

- Singh, G., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47355-47376.

- J&K Scientific. (n.d.). Boc-L-azetidine-2-carboxylic acid | 51077-14-6.

- ChemicalBook. (n.d.). 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6.

- Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.

- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2697-2704.

- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).

- Ding, Z., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

Sources

- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. growingscience.com [growingscience.com]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Welcome to the technical support center for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in aqueous buffers. Our goal is to provide you with the scientific rationale and practical, step-by-step protocols to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my compound, 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide, exhibiting poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?

Answer:

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The structure of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide contains both hydrophobic and ionizable basic moieties, which are key to understanding its solubility behavior.

-

Structural Analysis: The molecule possesses a pyridine ring and a propyl chain, which are relatively non-polar and contribute to its hydrophobic character. In contrast, the azetidine and pyridine nitrogen atoms are basic and can be protonated.

-

Impact of pH: At a neutral pH of 7.4, the basic nitrogen atoms on the pyridine and azetidine rings are likely only partially protonated. The uncharged form of the molecule is more hydrophobic and thus less soluble in aqueous media. To achieve significant aqueous solubility, these basic centers need to be fully protonated, which occurs at a lower (more acidic) pH. This is a common characteristic of basic drugs, which constitute a significant portion of pharmaceutical compounds.[1]

FAQ 2: What is the most critical initial step to enhance the solubility of this compound?

Answer:

The most effective initial step is to systematically evaluate the effect of pH on the compound's solubility.[2][] By lowering the pH of the aqueous buffer, you can increase the protonation of the basic nitrogen atoms, leading to the formation of a more soluble salt form in situ.

This protocol will help you determine the optimal pH for dissolving your compound.

-

Prepare a series of acidic buffers: Prepare a range of buffers with pH values from 2.0 to 7.0 (e.g., citrate buffers, phosphate buffers).

-

Create a supersaturated solution: Add an excess amount of your compound to a fixed volume of each buffer in separate vials.

-

Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separate the solid and liquid phases: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

-

Plot the results: Plot the solubility (in mg/mL or µM) as a function of pH to identify the pH at which the desired solubility is achieved.

Below is a diagram illustrating the expected relationship between pH and the solubility of a basic compound like 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide.

Caption: pH-solubility profile for a basic compound.

FAQ 3: Adjusting the pH improved solubility, but it's still not sufficient. What should I try next?

Answer:

If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent.[][4] Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[]

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

-

Prepare a high-concentration stock solution: Dissolve your compound in 100% of a selected co-solvent (e.g., DMSO) to create a concentrated stock solution.

-

Determine the maximum tolerable co-solvent concentration: For your specific application (e.g., cell-based assay), determine the highest percentage of the co-solvent that does not cause toxicity or other undesirable effects.

-

Prepare serial dilutions: In your optimized acidic buffer, prepare a series of solutions with increasing percentages of the co-solvent, not exceeding the maximum tolerable concentration.

-

Add the compound: Add your compound (from the stock solution) to each of the co-solvent/buffer mixtures.

-

Observe and quantify: Visually inspect for precipitation and, if necessary, quantify the solubility as described in the pH screening protocol.

Data Summary Table for Co-solvent Screening:

| Co-solvent | Concentration (%) | Buffer pH | Solubility (mg/mL) | Observations |

| DMSO | 1 | 4.5 | Enter Data | Clear solution |

| DMSO | 5 | 4.5 | Enter Data | Clear solution |

| Ethanol | 5 | 4.5 | Enter Data | Slight haze |

| PEG 400 | 10 | 4.5 | Enter Data | Clear solution |

FAQ 4: What other formulation strategies can I employ for in vitro experiments if pH and co-solvents are not sufficient?

Answer:

For challenging cases, the use of solubility enhancers, such as cyclodextrins, can be highly effective.[1][5] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more soluble in water.[1]

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Caption: Workflow for solubility enhancement with cyclodextrins.

FAQ 5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer:

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where it is less soluble.

-

Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help keep the compound in solution.[6]

-

Vigorous Mixing: Ensure rapid and thorough mixing of the solution as you add the stock solution to the aqueous buffer. Vortexing or stirring during the addition is recommended.

-

Pre-warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help maintain solubility.

-

Incorporate a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, in the aqueous buffer can help to stabilize the diluted compound and prevent precipitation.[1][5]

FAQ 6: Should I consider using a different salt form of the compound?

Answer:

Yes, if you are in the early stages of drug development, selecting an appropriate salt form is a fundamental and highly effective strategy to improve solubility and other physicochemical properties.[7][8][9] Different salt forms of the same active pharmaceutical ingredient (API) can have vastly different solubilities.[7][10]

-

Common Salt Forms for Basic Compounds: Hydrochloride (HCl), sulfate, mesylate, and tartrate salts are frequently used to increase the aqueous solubility of basic drugs.[7]

If you are working with a free base and consistently facing solubility issues, it is highly recommended to explore the synthesis and evaluation of different pharmaceutically acceptable salt forms. This approach can lead to a more stable and soluble drug candidate, simplifying formulation development.[8][11][12]

References

-

Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

-

Desma. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. [Link]

-

Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation. [Link]

-

Advanced International Journal for Research (AIJFR). (2025, September 15). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. [Link]

-

Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Preprints.org. [Link]

-

AbbVie Contract Manufacturing. How are salts used in pharmaceuticals?. [Link]

-

Vogt, M., Kunath, K., & Dressman, J. B. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]

-

Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

-

Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Preprints.org. [Link]

-

GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

-

GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

-

Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

-

ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

-

Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs. [Link]

-

National Center for Biotechnology Information. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

-

National Center for Biotechnology Information. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]

-

MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

-

Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution?. [Link]

-

MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

-

ResearchGate. pH Shift of solubility suspensions upon preparation. [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. [Link]

-

PubChemLite. (2s,3s)-2-benzyl-3-methyl-4-oxo-n-[1-(4-pyridyl)propyl]azetidine-1-carboxamide. [Link]

-

AAPPTec. Safety Data Sheet L-Azetidine-2-carboxylic acid. [Link]

Sources

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. ijprajournal.com [ijprajournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. abbviecontractmfg.com [abbviecontractmfg.com]

- 11. preprints.org [preprints.org]

- 12. gsconlinepress.com [gsconlinepress.com]

Technical Support Center: Stabilizing 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide in Solution

Introduction

Welcome to the dedicated technical support guide for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in solution. Due to its unique structure, featuring a strained azetidine ring, a basic pyridine moiety, and a hydrolyzable carboxamide group, this molecule is susceptible to several degradation pathways. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and overcome these degradation issues, ensuring the integrity of your experiments and the reliability of your results.

Understanding the Molecule's Stability Profile

The stability of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide in solution is influenced by three primary structural features:

-

The Azetidine Ring: This four-membered ring is inherently strained and susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[1][2][3]

-

The Carboxamide Group: The amide bond can undergo hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and ammonia.[4][5]

-

The Pyridine Moiety: While the pyridine ring itself is relatively stable, it can be susceptible to photodegradation and oxidation under certain conditions.[6]

The interplay of these functionalities dictates the compound's overall stability, which is highly dependent on the solution's pH, temperature, light exposure, and the presence of oxidative species.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific degradation issues you may be encountering during your experiments.

Question 1: I'm observing a rapid loss of my parent compound in acidic solution (pH < 4). What is the likely cause?

Answer: Rapid degradation in acidic media strongly suggests an acid-catalyzed ring-opening of the azetidine moiety.[1][3] The azetidine nitrogen, being a secondary amine, can become protonated at low pH. This protonation enhances the ring strain and makes the ring highly susceptible to nucleophilic attack, even by a weak nucleophile like water or the pendant amide group itself in an intramolecular fashion.[3]

-

Causality: The low pH environment leads to protonation of the azetidine nitrogen. This creates an "azetidinium" ion, which is a much better leaving group and significantly activates the ring towards nucleophilic attack and subsequent cleavage.[7]

To confirm this, you should look for the appearance of new peaks in your analytical chromatogram that correspond to ring-opened products.

Question 2: My compound appears to be degrading even at neutral or slightly alkaline pH. What degradation pathway should I investigate?

Answer: At neutral to alkaline pH, the primary degradation pathway to consider is the hydrolysis of the carboxamide group.[4][5] While amide hydrolysis can occur under acidic conditions as well, it is also promoted by hydroxide ions in basic media. This reaction would result in the formation of 2-(3-(pyridin-4-yl)propyl)azetidine-2-carboxylic acid.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-N bond.[4]

You can monitor for the appearance of the corresponding carboxylic acid metabolite using LC-MS, as it will have a different mass and retention time compared to the parent compound.

Question 3: I've noticed variability in my results and some degradation even when controlling for pH and temperature. Could light be a factor?

Answer: Yes, photodegradation is a plausible cause, especially given the presence of the pyridine ring. Pyridine and its derivatives are known to be susceptible to degradation upon exposure to UV light.[8] This can lead to the formation of various photoproducts, including hydroxylated pyridines and even ring-cleaved products like succinic acid in some cases.[9][10]

-

Causality: The aromatic pyridine ring can absorb UV radiation, leading to the formation of excited states that are more reactive. These excited molecules can then react with oxygen or other species in the solution to form degradation products.

To test for photostability, you can perform a comparative experiment where one sample is exposed to your typical laboratory light conditions and another is protected from light (e.g., wrapped in aluminum foil or in an amber vial). Analyze both samples at various time points to see if there is a significant difference in the degradation profile.

Question 4: How can I differentiate between the different degradation products analytically?

Answer: A well-developed, stability-indicating HPLC or UPLC method coupled with mass spectrometry (MS) is essential.[11][12][13]

-

HPLC/UPLC: This will allow you to separate the parent compound from its degradation products based on their polarity and other physicochemical properties.

-

MS (Mass Spectrometry): This will provide mass information for each separated peak, which is crucial for identifying the degradation products. For example:

-

Amide Hydrolysis Product: Will have a mass corresponding to the parent compound plus the mass of water minus the mass of ammonia.

-

Ring-Opened Products: Will have the same mass as the parent compound (isomers), but different fragmentation patterns in MS/MS. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]

-

Forced degradation studies are instrumental in generating these degradation products and validating your analytical method's ability to separate and detect them.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control to prevent degradation of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide in solution?

A1: Based on the known chemistry of azetidines, pH is the most critical factor .[1][16] The compound is expected to be most stable in a neutral to slightly acidic pH range (approximately pH 5-7). Strongly acidic conditions (pH < 4) will likely lead to rapid ring-opening of the azetidine, while strongly basic conditions (pH > 9) will accelerate amide hydrolysis.[1][4][8]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions should be:

-